![molecular formula C15H21N B14363328 1-[Cyclopropyl(phenyl)methyl]piperidine CAS No. 90709-52-7](/img/structure/B14363328.png)
1-[Cyclopropyl(phenyl)methyl]piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[Cyclopropyl(phenyl)methyl]piperidine is an organic compound that features a piperidine ring substituted with a cyclopropyl group and a phenylmethyl group
准备方法
Synthetic Routes and Reaction Conditions: 1-[Cyclopropyl(phenyl)methyl]piperidine can be synthesized through several methods. One common approach involves the reaction of piperidine with cyclopropylmethyl chloride and phenylmagnesium bromide under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran and a catalyst like palladium on carbon to facilitate the coupling reactions.
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar reagents and catalysts. The process is optimized for yield and purity, with careful control of reaction temperature, pressure, and time to ensure consistent product quality.
化学反应分析
Types of Reactions: 1-[Cyclopropyl(phenyl)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
科学研究应用
1-[Cyclopropyl(phenyl)methyl]piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-[Cyclopropyl(phenyl)methyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes.
相似化合物的比较
1-[Cyclopropyl(phenyl)methyl]piperidine can be compared to other similar compounds, such as:
Phenylpiperidines: These compounds have a phenyl group attached to the piperidine ring and exhibit various pharmacological effects, including analgesic and antidepressant properties.
Cyclopropylamines: Compounds with a cyclopropyl group attached to an amine, known for their stability and unique reactivity.
Uniqueness: this compound stands out due to its combination of a cyclopropyl group and a phenylmethyl group, which imparts distinct chemical and biological properties. This unique structure makes it a valuable compound for research and potential therapeutic applications.
Similar Compounds
- Phenylpiperidines
- Cyclopropylamines
- Piperidine derivatives
This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
90709-52-7 |
|---|---|
分子式 |
C15H21N |
分子量 |
215.33 g/mol |
IUPAC 名称 |
1-[cyclopropyl(phenyl)methyl]piperidine |
InChI |
InChI=1S/C15H21N/c1-3-7-13(8-4-1)15(14-9-10-14)16-11-5-2-6-12-16/h1,3-4,7-8,14-15H,2,5-6,9-12H2 |
InChI 键 |
KSVBWGOZLUQFMR-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)C(C2CC2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



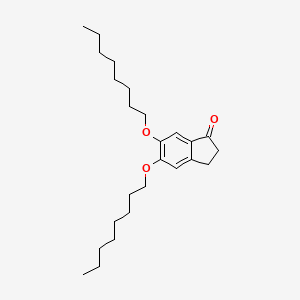
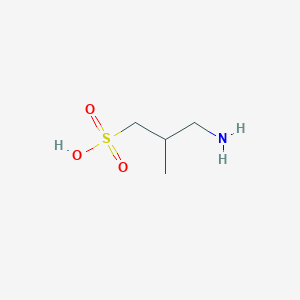
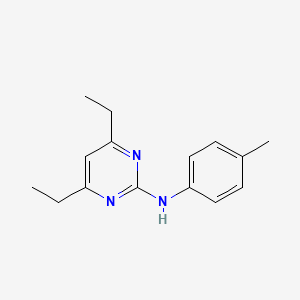
![6-Methoxy-2',4,4,4'-tetramethyl-4,5-dihydro[1,1'-biphenyl]-2(3H)-one](/img/structure/B14363279.png)

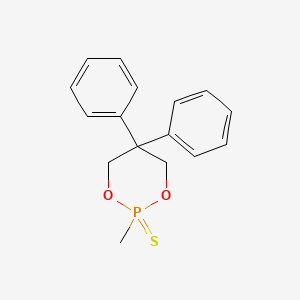
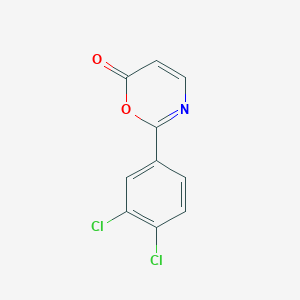
![N~1~,N~4~-Bis[(dimethylamino)methyl]butanediamide](/img/structure/B14363300.png)
![[(E)-(2-bromo-1-phenylethylidene)amino] benzoate](/img/structure/B14363307.png)
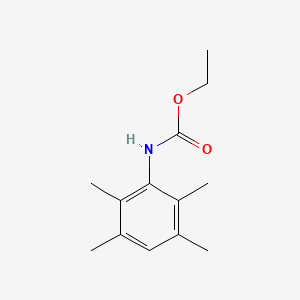
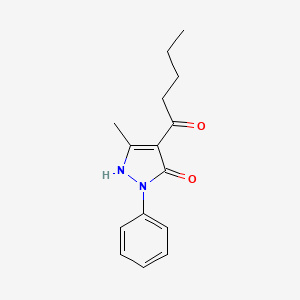

![1,1'-[Hexane-1,6-diylbis(oxy)]di(cyclohex-1-ene)](/img/structure/B14363336.png)
